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molecular formula C10H11N3 B8731482 N,N-dimethyl-2-(2-cyano-3-pyridyl)ethenamine

N,N-dimethyl-2-(2-cyano-3-pyridyl)ethenamine

Cat. No. B8731482
M. Wt: 173.21 g/mol
InChI Key: CBZFVCXKZTYXFZ-UHFFFAOYSA-N
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Patent
US04176183

Procedure details

A solution of 3-methyl-2-cyanopyridine (20.0 g, 0.17 m), DMF (200 mL) and DMF acetal (30 mL, 0.25 m) was heated at 120° with stirring under N2 for 5 days. Additional acetal was periodically added in 5 mL aliquots (total 45 mL, 0.38 m). The solution was then evaporated to dryness to give a crude oil which solidified on standing. The solid was crystallized from ligroin to yield 16.5 g (56%) of N,N-dimethyl-2-(2-cyano-3-pyridyl)ethenamine. An analytical sample was prepared by recrystallization from ligroin, mp 71.5°-72°.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF acetal
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:10][N:11]([CH:13]=O)[CH3:12]>>[CH3:10][N:11]([CH3:13])[CH:12]=[CH:1][C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC=1C(=NC=CC1)C#N
Name
DMF acetal
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring under N2 for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a crude oil which
CUSTOM
Type
CUSTOM
Details
The solid was crystallized from ligroin

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
CN(C=CC=1C(=NC=CC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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